Isotetrasilane
Descripción
Context within Higher Hydridosilanes
Hydridosilanes, or silanes, are silicon analogues of alkanes, with the general formula SiₙH₂ₙ₊₂. gelest.com While silane (B1218182) (SiH₄) and disilane (B73854) (Si₂H₆) are the most common, higher hydridosilanes (n > 2) exhibit increasing structural complexity with linear, branched, and cyclic isomers. gelest.comuni-graz.at The instability of these higher-order silanes generally increases with the number of silicon atoms, which is advantageous for silicon deposition as their decomposition requires less energy. researchgate.net
The study of higher hydridosilanes dates back to the early 20th century, but their highly reactive and often pyrophoric nature has made their isolation and characterization challenging. gelest.comuni-graz.at Isotetrasilane, specifically, was historically observed as part of a mixture, and a practical synthesis for obtaining it in a pure, isolable form has only been developed more recently. gelest.com This has paved the way for more detailed investigations into its properties and applications.
The table below provides a comparison of this compound with other relevant perhydridosilanes.
| Property | This compound | n-Tetrasilane | Neopentasilane |
| Formula | Si₄H₁₀ | Si₄H₁₀ | Si₅H₁₂ |
| Boiling Point (°C) | 101 | 106 | 132-134 |
| Melting Point (°C) | -99 | -85 to -95 | -40 |
| Vapor Pressure (°C (Torr)) | 35 (22) | 20 (22) | 25 (15) |
| Density | 0.793 | 0.825 | 0.805 |
| Refractive Index | 1.5449 (20°C) | Not Available | 1.5604 (25°C) |
| Data sourced from a 2019 study by Arkles et al. acs.org |
Significance in Modern Material Science Precursor Development
This compound has emerged as a precursor of significant interest in modern material science, particularly for the chemical vapor deposition (CVD) of epitaxial silicon (e-Si) thin films. acs.orgnih.gov The drive to shrink device feature sizes in integrated circuits and solar cells necessitates the use of precursors that can deposit high-quality silicon films at lower temperatures. gelest.comacs.org
Research has demonstrated that this compound offers several advantages over lower-order silanes for e-Si growth. acs.org Notably, it enables the deposition of epitaxial silicon at significantly reduced temperatures, in the range of 500–550 °C, compared to the 600–750 °C required for lower-order perhydridosilanes. gelest.comacs.org This lower thermal budget is critical for the fabrication of advanced semiconductor devices, such as strained p-type metal-oxide-semiconductor field-effect transistors (p-MOSFETs), where it allows for higher concentrations of embedded germanium (Ge) and carbon (C) in the silicon matrix. acs.orgresearchgate.net
The decomposition of this compound is believed to proceed through a distinct mechanism compared to its linear counterparts. acs.org Theoretical studies suggest that the decomposition involves several reaction types, including homolytic dissociation and various hydrogen shifts. researchgate.net A key intermediate in its deposition is thought to be bis(trihydridosilyl)silylene ((H₃Si)₂Si:), which is formed through a reductive elimination mechanism that also produces silane as a byproduct. acs.org This proposed mechanism helps to explain the lower deposition temperatures and higher growth rates observed with this compound. gelest.comacs.org
Furthermore, the use of this compound can lead to the formation of silicon nanorods in solution at lower temperatures than other silane reactants. researchgate.net This highlights its potential in the synthesis of advanced silicon nanostructures for various applications. researchgate.net The development of a practical and scalable synthesis for this compound has been a crucial step in enabling these extensive studies into its deposition characteristics and its role as a superior precursor for next-generation electronic materials. acs.orgnih.gov
Structure
2D Structure
Propiedades
Número CAS |
13597-87-0 |
|---|---|
Fórmula molecular |
Si4 |
Peso molecular |
112.34 |
InChI |
InChI=1S/Si4/c1-4(2)3 |
Clave InChI |
YXLISPCXRDPZST-UHFFFAOYSA-N |
SMILES |
[Si]=[Si]([Si])[Si] |
Sinónimos |
ISOTETRASILANE |
Origen del producto |
United States |
Synthetic Methodologies and Precursor Development for Isotetrasilane
Novel Laboratory Synthesis Techniques for Isotetrasilane
The synthesis of this compound (Si(SiH₃)₄), a branched-chain oligosilane, is a focal point of research due to its potential applications, particularly as a precursor for the chemical vapor deposition (CVD) of silicon thin films. acs.orgnih.gov Various laboratory methods have been explored to produce this compound, each with distinct mechanisms and outcomes.
Reductive Coupling Processes for Polysilanes
Reductive coupling reactions, particularly the Wurtz-type coupling, are a common method for forming Si-Si bonds and synthesizing polysilanes. rsc.orgresearchgate.netkent.ac.uk This method typically involves the reductive dechlorination of di- or trichloroorganosilanes using an alkali metal, such as sodium, in a hydrocarbon solvent. rsc.orgresearchgate.net For instance, a hydrocarbon-soluble, methyl-substituted, highly branched polysilane has been synthesized via the Wurtz-type reductive coupling of (ClMe₂Si)₂SiMeCl as a monomer. rsc.org While effective for creating a variety of polysilane structures, the harsh conditions and the heterogeneous nature of the reaction can lead to broad and polymodal molecular weight distributions in the resulting polymers. researchgate.netkent.ac.uk The process is also known to produce oligomeric byproducts due to alkali metal-induced polymer degradation. kent.ac.uk
A more targeted approach to synthesizing this compound involves the reduction of a specific precursor, tris(trichlorosilyl)silane (Si(SiCl₃)₃). acs.orggelest.com This stable, non-pyrophoric intermediate is first synthesized and then reduced to this compound. acs.orggelest.com The reduction can be achieved using reagents like diisobutylaluminum hydride, which is preferred over lithium aluminum hydride to avoid the generation of pyrophoric lower silanes. acs.orggelest.com This two-step process allows for greater control over the final product's purity. acs.org
Amine- and Chloride-Induced Disproportionations
Disproportionation reactions induced by amines or chlorides offer an alternative pathway to forming complex silicon skeletons. hkhlr.deacs.orguni-frankfurt.de These reactions typically involve the cleavage of Si-Si bonds in perchlorinated or perbrominated disilanes, leading to the formation of various oligosilanes. hkhlr.deuni-frankfurt.de
Quantum-chemical studies on the amine-induced disproportionation of Si₂Cl₆ to neo-Si₅Cl₁₂ have revealed a stepwise mechanism involving a dichlorosilylene (B1217353) amine adduct as a key intermediate. researchgate.netnih.gov This contrasts with the previously accepted concerted silylene insertion mechanism. uni-frankfurt.deresearchgate.net The reactivity is primarily driven by the Lewis-base character of the dichlorosilylene amine adduct. researchgate.netnih.gov Similarly, the reaction of Si₂Br₆ with N-heterocyclic carbenes can result in the disproportionation of Si₂Br₆ into NHC→SiBr₂ and NHC→SiBr₄ adducts. uni-frankfurt.de
Chloride-induced disproportionation of Si₂Cl₆ has also been shown to proceed through the formation of a trichlorosilanide anion ([SiCl₃]⁻) as a key intermediate. acs.org The initial step is a nucleophilic attack of the chloride ion on a silicon atom, leading to the heterolytic cleavage of the Si-Si bond and the formation of SiCl₄ and [SiCl₃]⁻. acs.org Depending on the reaction conditions, this can lead to the formation of open-chain oligosilane-chloride adducts or chloride-complexed cyclohexasilanes. acs.org These disproportionation reactions can also be applied to byproducts from industrial processes, such as the Siemens process, to convert chlorinated disilanes into useful monosilanes like HSiCl₃. d-nb.info
Transformation of Monosilane to Higher Silanes
The conversion of monosilane (SiH₄) to higher silanes is a fundamental process in silicon chemistry. acs.orggoogle.com Methods to achieve this transformation include pyrolysis, photolysis, and electric discharge. acs.orgacs.org However, these high-energy processes often lead to the formation of unsaturated subhydrides and amorphous silicon rather than specific higher silanes. acs.org
A more controlled approach involves the catalytic dehydrogenative coupling of hydrosilanes. koreascience.kr This method utilizes transition metal catalysts to facilitate the formation of Si-Si bonds. acs.orgkoreascience.kr Another strategy is the use of electric discharge reactors, which can convert monosilane into a mixture of higher silanes, although this process can be inefficient and produce unwanted byproducts. acs.orggoogle.com More recent methods involve the conversion of tetrachlorosilane (B154696) (SiCl₄) and hydrogen in a plasma process to form perhalogenated silanes, which are then reduced to saturated higher silanes using reagents like lithium aluminum hydride. acs.org The irradiation of monosilane ices with electrons has also been shown to produce higher silanes up to Si₁₉H₄₀ through radical-radical recombination and radical insertion pathways. uhmreactiondynamics.org
Scalability and Purity Considerations in this compound Synthesis
For this compound to be a viable precursor in industrial applications like semiconductor manufacturing, its synthesis must be scalable and yield a high-purity product. acs.orggelest.comacs.org A significant advancement in this area is the development of a practical, scalable synthesis of this compound from tris(trichlorosilyl)silane. acs.orggelest.com This method was designed to produce the purity and volume of this compound necessary for extensive chemical vapor deposition (CVD) studies. acs.orgnih.gov
The process begins with the synthesis of the stable, non-pyrophoric intermediate, tris(trichlorosilyl)silane, which can be produced in high yield and purity. acs.orggelest.com The subsequent reduction to this compound is conducted in a high-boiling point solvent, which facilitates the separation of the more volatile this compound product. acs.orggelest.com The use of diisobutylaluminum hydride as the reducing agent is a key safety and purity consideration, as it avoids the formation of pyrophoric lower silanes that can be generated when using lithium aluminum hydride. acs.orggelest.com
For large-scale industrial production, a controlled system is necessary to handle the pyrophoric nature of this compound and potential byproducts. acs.orggelest.com This includes a stainless-steel jacketed reactor and a system for final distillation and analysis to ensure high purity of the final product. acs.orggelest.com Following this protocol, this compound with a purity of 99.1% has been achieved. acs.org
Comparative Analysis of Synthetic Routes for Higher Hydridosilanes
Several synthetic routes exist for the production of higher hydridosilanes, each with its own advantages and disadvantages.
| Synthetic Route | Description | Advantages | Disadvantages |
| Wurtz-type Reductive Coupling | Reductive dechlorination of dihaloorganosilanes with an alkali metal. kent.ac.uk | General method for various polysilanes. researchgate.net | Harsh conditions, broad molecular weight distribution, formation of oligomeric byproducts. researchgate.netkent.ac.uk |
| Dehydrogenative Coupling | Catalytic removal of hydrogen from hydrosilanes to form Si-Si bonds. koreascience.kr | Milder conditions compared to Wurtz coupling. koreascience.kr | Catalyst activity and selectivity can be issues. google.com |
| Disproportionation Reactions | Amine or chloride-induced cleavage and rearrangement of Si-Si bonds in perhalosilanes. hkhlr.deacs.org | Can utilize industrial byproducts; provides access to complex structures. d-nb.info | Can produce a mixture of products. d-nb.info |
| Pyrolysis/Photolysis/Electric Discharge | High-energy conversion of lower silanes to higher silanes. acs.orgacs.org | Can produce a range of higher silanes. acs.org | Low selectivity, formation of unsaturated and amorphous byproducts. acs.orggoogle.com |
| Reduction of Halogenated Precursors | Reduction of perhalogenated silanes to perhydridosilanes. acs.org | Can lead to high purity products. acs.org | Requires a stable, well-defined precursor. acs.org |
| Acidic Hydrolysis of Magnesium Silicide | Classical method involving the reaction of Mg₂Si with acid. acs.org | Historical significance. | Low yields of higher silanes. acs.org |
The choice of synthetic route often depends on the desired silane (B1218182) structure and the required purity. For specific, high-purity isomers like this compound, the reduction of a well-defined halogenated precursor is often the most effective approach. acs.org
Advancements in Precursor Purity and Volume for Research Applications
The availability of high-purity, research-grade volumes of higher-order silanes like this compound is crucial for advancing their use in applications such as the deposition of epitaxial silicon (e-Si) thin films. acs.orgacs.org The development of a scalable synthesis for this compound has been instrumental in enabling these studies. acs.orggelest.com This synthetic method provides the necessary quantity and purity of this compound for comprehensive investigations into its chemical vapor deposition (CVD) characteristics. acs.orgresearchgate.net
The ability to produce this compound with purities exceeding 99% has allowed for detailed studies of its decomposition pathways and its effectiveness as a CVD precursor at lower temperatures than traditional silanes. acs.org For instance, this compound has been successfully used for the CVD of e-Si films at temperatures between 500-550 °C. acs.orggelest.com The availability of such high-quality precursors is essential for understanding the fundamental chemistry of film growth and for developing new and improved deposition processes for the semiconductor industry. acs.orgresearchgate.net
Advanced Characterization Techniques and Structural Elucidation of Isotetrasilane
Spectroscopic Approaches to Molecular Structure and Bonding
Spectroscopy provides invaluable insight into the electronic and geometric structure of isotetrasilane. Various methods are used to probe the molecule's nuclear environment, vibrational modes, and fragmentation patterns, which collectively build a detailed picture of its chemical nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution. mdpi.com Due to the absence of carbon, ¹H and ²⁹Si NMR are the most relevant techniques. Spectra are typically acquired using a high-field spectrometer, such as a 400 MHz instrument, with samples diluted in a deuterated solvent like deuterobenzene (C₆D₆). acs.orggelest.comresearchgate.net
Research findings have reported specific chemical shifts for the protons in this compound. acs.org The molecule contains two distinct proton environments: the single proton on the central tertiary silicon atom (the methine-equivalent SiH) and the nine protons on the three equivalent terminal silyl (B83357) groups (SiH₃). These distinct environments give rise to characteristic signals in the ¹H NMR spectrum. acs.org
For polysilanes in general, ²⁹Si NMR is particularly informative due to the large chemical shift window for silicon nuclei, which allows for clear differentiation between silicon atoms in various bonding environments (e.g., primary, secondary, tertiary, quaternary). mdpi.com In the case of this compound, two resonances are expected in the ²⁹Si NMR spectrum, corresponding to the central tertiary silicon atom and the three equivalent primary silicon atoms.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | C₆D₆ | 3.35 | singlet | SiH₃ (9H) | acs.org |
| ¹H | C₆D₆ | 2.73 | broad singlet | SiH (1H) | acs.org |
Mass Spectrometry (MS, GC-MS) for Intermediate Detection
Mass spectrometry, often coupled with gas chromatography (GC-MS), is crucial for identifying this compound and detecting the reactive intermediates formed during its thermal decomposition. acs.org This is particularly relevant for understanding its mechanism in CVD processes. gelest.com
Under typical GC-MS conditions using 70 eV electron ionization, this compound fragmentation provides a unique mass spectrum. acs.org Crucially, these studies have identified key intermediates that are vital for the deposition of silicon films. At temperatures around 300 °C, the formation of silylenes is observed. acs.org One of the most significant findings is the detection of a mass ion corresponding to bis(trihydridosilyl)silylene ((H₃Si)₂Si:). gelest.comresearchgate.net This intermediate is believed to form via the reductive elimination of silane (B1218182) (SiH₄) from the parent this compound molecule. gelest.comresearchgate.net The high stability of this silylene is evidenced by its 100% relative intensity in the mass spectrum, corresponding to a mass-to-charge ratio (m/z) of 90, which represents the loss of a silane molecule from the parent ion. gelest.com The nearly quantitative detection of silane as a byproduct further supports this proposed decomposition pathway. gelest.comresearchgate.net
| m/z | Proposed Fragment | Formula | Significance | Reference |
|---|---|---|---|---|
| 90 | Bis(trihydridosilyl)silylene | [Si₃H₆]⁺ | Key deposition intermediate; observed at 100% relative intensity (M⁺ - SiH₄). | gelest.com |
| 32 | Silane | [SiH₄]⁺ | Major byproduct of reductive elimination. | gelest.comresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
In a-Si:H films produced from silane precursors, characteristic peaks are observed at approximately 640 cm⁻¹ (attributed to Si-H wagging and rocking modes) and around 2000-2100 cm⁻¹ (attributed to Si-H stretching modes). rsc.org Studies on related cyclic silanes, such as siladecalins, have shown distinct Si-H stretching frequencies (ν(SiH)) in the 2069-2089 cm⁻¹ range, with the exact position being sensitive to the molecule's conformation. osti.gov For this compound, the presence of both primary (SiH₃) and tertiary (SiH) groups would be expected to give rise to a complex but characteristic spectrum in this region, allowing for structural confirmation and for monitoring its decomposition or incorporation into thin films.
Raman Spectroscopy
Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR and is particularly effective for analyzing the structure of materials like silicon. It has been employed to characterize the thin films deposited using silane precursors. um.edu.my For instance, in the analysis of silicon films, Raman spectroscopy can confirm the presence of nanocrystalline phases, often identified by a sharp peak emerging from the broad amorphous band. um.edu.my A peak around 495 cm⁻¹ in films grown from silanes confirms the presence of a nanocrystalline silicon phase. um.edu.my The technique is also used to follow polymerization reactions of silane precursors in solution. researchgate.net For this compound, Raman spectroscopy would be valuable for characterizing the structural properties (amorphous vs. crystalline) of the resulting silicon films. researchgate.netrsc.org
Diffraction and Microscopy for Solid-State and Thin Film Analysis
While spectroscopy probes molecular-level properties, diffraction and microscopy techniques are essential for determining the long-range order and morphology of this compound in the solid state and in the thin films it produces.
For the characterization of thin films deposited from this compound, a variety of techniques are used. researchgate.net X-ray diffraction (XRD) is employed to determine the crystallinity of the deposited silicon layers, distinguishing between amorphous, polycrystalline, and epitaxial growth. acs.orggelest.com For example, XRD patterns of strained epitaxial silicon films grown from this compound show characteristic peaks that confirm the crystalline nature and orientation of the film. gelest.com In studies of nanocrystalline silicon films grown from silane precursors, XRD peaks corresponding to specific crystal planes, such as (111) and (311) at 2θ angles of 28.4° and 56.1° respectively, provide evidence of crystallinity. um.edu.myscientific.net
In addition to diffraction, microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to analyze the morphology, thickness, and surface roughness of the films grown from this compound. researchgate.net Furthermore, X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition of the resulting films. tandfonline.comtandfonline.com
X-ray Diffraction (XRD) for Crystallinity and Epitaxial Film Characteristics
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound, it is primarily employed to characterize the epitaxial silicon (e-Si) films grown via chemical vapor deposition (CVD). XRD provides crucial information on the crystallinity, strain, and composition of these films.
Research has demonstrated that this compound is a viable precursor for the low-temperature deposition of high-quality epitaxial silicon. gelest.com For instance, strained e-SiGe and e-Si:C films have been successfully grown at 550 °C using this compound as the silicon source. gelest.comacs.org XRD patterns of these films confirm the incorporation of germanium (up to 37%) and carbon (up to 2.4%) into the silicon matrix. gelest.comacs.org The analysis of these patterns allows for the determination of film thickness and the degree of strain, both of which are critical parameters for device performance. gelest.comacs.org The use of this compound has been shown to yield high-quality epitaxial films with low surface roughness, suitable for commercial applications. researchgate.net
Table 1: XRD Analysis of Strained Epitaxial Films Grown from this compound at 550 °C
| Film Type | Dopant Source | Maximum Dopant Incorporation | Film Thickness Range (nm) |
|---|---|---|---|
| e-SiGe | Germane (B1219785) | 37% | 26 - 340 |
| e-Si:C | Methylsilane | 2.4% | Not specified |
Data sourced from studies on CVD of strained epitaxial films using this compound. gelest.comacs.org
Transmission Electron Microscopy (TEM) for Microstructural Analysis
Transmission Electron Microscopy (TEM) offers high-resolution imaging of a material's microstructure, providing atomic-scale details of crystalline quality and interfaces. For silicon films grown from this compound, TEM is used to confirm the epitaxial nature of the growth, identify any defects, and analyze the atomic structure at interfaces. gelest.comacs.orgresearchgate.net
Studies have utilized TEM to support XRD findings, confirming the high quality of single-crystal silicon epitaxy achieved with this compound. acs.orgresearchgate.net Cross-sectional TEM images reveal the atomic structure of the epitaxial layers and the interface between the substrate and the grown film. researchgate.net This level of analysis is crucial for ensuring the absence of defects like dislocations or stacking faults that could impair electronic device performance. semanticscholar.org The combination of TEM with other techniques like XRD and SIMS provides a comprehensive understanding of the deposited films. gelest.comacs.org
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is an essential tool for characterizing the surface morphology and roughness of thin films. researchgate.netacs.orgosti.gov For epitaxial silicon films grown from this compound, a smooth surface is critical for subsequent processing steps in device fabrication. AFM operating in tapping mode is commonly used to obtain high-resolution, three-dimensional images of the film surface. gelest.comacs.org
Research has shown that films deposited using this compound can achieve a very smooth surface, with root mean square (rms) roughness values as low as 0.38 nm. researchgate.net This indicates a high-quality epitaxial growth with minimal surface irregularities. researchgate.net The low surface roughness is a significant advantage for commercial applications. researchgate.net AFM analysis has been instrumental in confirming the suitability of this compound for producing device-quality epitaxial silicon layers. gelest.comacs.org
Secondary Ion Mass Spectrometry (SIMS) for Elemental Depth Profiling
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental composition and impurity distribution within a material as a function of depth. wikipedia.org In the study of this compound-derived films, SIMS is indispensable for quantifying dopant concentrations and identifying trace contaminants. measurlabs.comeag.com
SIMS depth profiles of epitaxial silicon films have been used to confirm the incorporation and concentration of elements like germanium and carbon. gelest.comacs.org The technique is capable of detecting elements from hydrogen to uranium at parts-per-million to parts-per-billion levels. measurlabs.comeag.com This high sensitivity allows for the detection of unintentional impurities at the interface between the substrate and the epitaxial layer, which can be critical for device performance. semanticscholar.org Time-of-flight SIMS (ToF-SIMS) can provide a complete survey analysis at every depth interval without prior knowledge of the sample's composition. eag.com
Table 2: Key Attributes of SIMS for Thin Film Analysis
| Feature | Description |
|---|---|
| Sensitivity | High, with detection limits in the ppm to ppb range for most elements. wikipedia.org |
| Elements Detected | All elements and isotopes, including Hydrogen. eag.com |
| Analysis Type | Provides elemental depth profiles and can be used for surface analysis. eag.com |
| Lateral Resolution | Typically in the range of 1-10 µm. eag.com |
| Destructive | Yes, the technique involves sputtering the sample surface. eag.com |
Spectroscopic Ellipsometry for Thin Film Optical Properties
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (such as refractive index and extinction coefficient) of thin films. researcher.life It has been employed in the characterization of silicon films grown from various silane precursors, including this compound. acs.orgresearchgate.netresearcher.life
In-situ, real-time spectroscopic ellipsometry can be used to monitor the growth of thin films during the deposition process. gelest.com For silicon nitride films, for example, it has been used to show that the growth occurs in a typical plasma-enhanced CVD regime and to determine the as-grown refractive index. gelest.com For silicon films, this technique is used to measure the film thickness, which is then used to calculate the growth rate. researchgate.net The optical properties derived from spectroscopic ellipsometry also provide insights into the film's density and composition.
In-situ Cryo-crystallization Techniques for Pyrophoric Hydridosilanes
Many higher-order hydridosilanes, including this compound, are pyrophoric liquids at room temperature, making their structural characterization by single-crystal X-ray diffraction challenging. nih.govnih.gov A specialized technique known as in-situ cryo-crystallization has been developed to overcome this difficulty. nih.govnih.gov
This method involves sealing the liquid silane in a glass capillary, which is then cooled on the diffractometer using a stream of cold nitrogen gas until crystallization occurs. nih.govnih.gov Often, the initial rapid cooling results in polycrystalline material. nih.gov To obtain a single crystal suitable for diffraction, a miniature zone-refining process can be performed by carefully moving the capillary within the cooling stream to slowly melt and recrystallize the substance. nih.gov This technique has been successfully applied to determine the single-crystal structures of several pyrophoric hydridosilanes, including trisilane, this compound, and neopentasilane. nih.govnih.gov The resulting structural data provides precise bond lengths and angles, which can be compared with theoretical calculations. nih.govnih.gov
Table 3: Crystallization Conditions for Select Pyrophoric Hydridosilanes
| Compound | Initial Cooling | Single Crystal Growth Temperature (°C) |
|---|---|---|
| Trisilane | Polycrystalline | -123 to -128 |
| This compound | Polycrystalline | -108 to -113 |
| Neopentasilane | Single Crystals | -88 to -93 |
| Cyclohexasilane | Glassy State | -38 to -43 |
Data adapted from in-situ cryo-crystallization studies. nih.gov
Mechanistic Investigations of Isotetrasilane Reactivity and Decomposition
Thermal Decomposition Pathways of Isotetrasilane
The thermal decomposition of this compound is complex, involving several competing and sequential reaction types. researchgate.netresearchgate.net The primary decomposition steps include homolytic bond dissociation, intramolecular hydrogen shifts, and the elimination of molecular hydrogen. gelest.comresearchgate.netacs.org These pathways collectively contribute to the breakdown of the parent molecule and the formation of various silicon-containing species.
Homolytic Dissociation Mechanisms of Si-Si and Si-H Bonds
Homolytic cleavage, the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, is a fundamental process in the thermal decomposition of silanes. libretexts.org In this compound, both silicon-silicon (Si-Si) and silicon-hydrogen (Si-H) bonds are susceptible to this type of dissociation at elevated temperatures. researchgate.netacs.org
The bond dissociation energies (BDEs) are a critical factor in determining which bonds are most likely to break. The Si-Si bonds are generally weaker than Si-H bonds, making them more prone to initial cleavage. acs.org For instance, intermediates formed at higher temperatures are often presumed to be generated by the homolytic cleavage of Si-Si bonds. researchgate.netacs.org These radical species are typically less stable and are considered probable intermediates in gas-phase depletion reactions that can be undesirable in CVD processes. gelest.comresearchgate.net Given the significant difference in bond energies, the simultaneous scission of both Si-Si and Si-H bonds is considered less likely under typical deposition temperatures. researchgate.netacs.org
| Compound | Bond Type | Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| Silane (B1218182) (SiH₄) | H₃Si-H | 92.3 |
| Disilane (B73854) (Si₂H₆) | H₃Si-SiH₃ | 76.5 |
| Disilane (Si₂H₆) | H₅Si₂-H | 89.4 |
| Trisilane (Si₃H₈) | H₃Si-SiH₂SiH₃ | 73.8 |
| Trisilane (Si₃H₈) | H₃SiSiH₂-SiH₃ | 73.8 |
| This compound (Si₄H₁₀) | (H₃Si)₃Si-H | ~85 (Estimated) |
| This compound (Si₄H₁₀) | H-Si(SiH₃)₂-SiH₃ | ~72 (Estimated) |
Intramolecular Hydrogen Shift Reactions (e.g., 1,2-H, 1,3-H Shifts)
Intramolecular hydrogen shifts are another significant pathway in the decomposition of this compound. gelest.comresearchgate.net These reactions involve the migration of a hydrogen atom from one silicon atom to another within the same molecule. Specifically, 1,2-H and 1,3-H shifts have been identified as important steps. researchgate.netacs.org
A 1,2-hydrogen shift in this compound can lead to the formation of silylene and silane products. For example, the migration of a hydrogen atom from a terminal silyl (B83357) group (SiH₃) to the central silicon atom can facilitate the elimination of silane (SiH₄). Unlike more symmetrical molecules like disilane, 1,2-H shift reactions in this compound can lead to a more diverse range of products. gelest.comresearchgate.net Theoretical studies suggest that at room temperature, the 1,2-hydrogen shift is a leading reaction channel. researchgate.net The decomposition of trisilane is also known to proceed via a 1,2-hydrogen shift, which produces this compound as one of its products. wikipedia.org
The 1,3-hydrogen shift has also been explored as an initial reaction step, which can lead to the formation of disilene structures. acs.org As temperatures increase, these competing pathways, including homolytic dissociation and hydrogen shifts, gain importance relative to one another. researchgate.net
Formation and Role of Reactive Intermediates in Decomposition
The decomposition of this compound proceeds through the formation of highly reactive intermediates that play a crucial role in the subsequent chemical reactions, particularly in the context of film deposition. acs.orggelest.com These intermediates include various silylenes and silicon-centered radicals. researchgate.netacs.org
Silylene Formation (e.g., bis(trihydridosilyl)silylene)
Silylenes, the silicon analogues of carbenes, are divalent silicon species that are key intermediates in the thermal CVD of silanes. acs.orgsemanticscholar.org For this compound, a particularly significant intermediate is bis(trihydridosilyl)silylene, (H₃Si)₂Si. gelest.comacs.org It is proposed that this species is formed through a non-radical, reductive elimination mechanism where this compound decomposes to yield bis(trihydridosilyl)silylene and silane (SiH₄) as a byproduct. gelest.comacs.org This pathway is considered a probable explanation for the distinct film growth mechanism observed with this compound at lower temperatures (below 550 °C) compared to linear silanes. researchgate.netacs.org
The formation of this specific silylene appears to be the effective intermediate for the epitaxial deposition of silicon. researchgate.netgelest.com Evidence from gas chromatography-mass spectrometry (GC-MS) analysis shows the nearly quantitative formation of silane and a mass ion corresponding to bis(trihydridosilyl)silylene, which is noted to be quite stable. gelest.com The formation of silylenes from this compound generally occurs at temperatures around 300 °C. researchgate.netacs.org
| Parent Silane | Silylene Intermediate Structure | Calculated Electron Affinity (eV) |
|---|---|---|
| n-tetrasilane | Linear | 1.84 |
| This compound | Branched (e.g., (H₃Si)₂Si) | 2.07 |
The higher electron affinity of the branched silylene from this compound suggests a high threshold for gas-phase particle formation, which is an advantage in CVD applications. researchgate.netacs.org
Transient Silicon-Centered Radical Species
In addition to silylenes, transient silicon-centered radicals are formed during the thermal decomposition of this compound, primarily through the homolytic cleavage of Si-Si bonds. gelest.comacs.org These radical intermediates are generally less stable than the silylene formed via reductive elimination and are more likely to be involved in gas-phase depletion reactions. gelest.comresearchgate.net
While monosilicon hydride radicals like SiH and SiH₂ are highly reactive, their probability of diffusing from the gas phase to a substrate surface in CVD is considered negligible. acs.org Instead, the silyl radical (H₃Si•) is recognized as a dominant gas-phase radical in plasma CVD processes and can readily reach the substrate surface. researchgate.netacs.org In thermal CVD, however, silylene species are considered the predominant players in surface adsorption and decomposition mechanisms. gelest.comacs.org The formation of these transient radicals is more significant at higher temperatures where homolytic dissociation becomes a more dominant decomposition pathway. researchgate.netresearchgate.net
Gas-Phase Reaction Dynamics and Particle Formation Inhibition
This compound, a branched isomer of tetrasilane, demonstrates distinct advantages in chemical vapor deposition (CVD) processes, notably in its tendency to inhibit undesirable gas-phase reactions that lead to particle formation. acs.orggelest.com This characteristic is a significant factor in its consideration as a superior precursor for epitaxial silicon (e-Si) films compared to its lower-order counterparts. acs.orggelest.com The inhibition of particle formation allows for higher quality film deposition with minimal contamination. acs.org
Theoretical and empirical studies suggest that the gas-phase decomposition of this compound can proceed via several pathways, including homolytic dissociation, 1,2-H shifts, 1,3-H shifts, and H₂ elimination. researchgate.net However, a key reaction pathway that distinguishes this compound involves the reductive elimination of silane to produce bis(trihydridosilyl)silylene ((H₃Si)₂Si). acs.orgnih.gov This silylene is proposed as the primary deposition intermediate under process conditions where gas-phase depletion is not observed. acs.orgnih.govacs.org The formation of this specific intermediate is crucial as other species, such as monosilicon hydride radicals (SiH and SiH₂), are highly reactive and more likely to lead to gas-phase nucleation. acs.orgresearchgate.net
The propensity for particle formation from silane precursors is linked to gas-phase depletion reactions, where the precursor decomposes in the gas phase before reaching the substrate. acs.orgresearchgate.net These reactions can lead to the formation of gaseous clusters, which are neutral or negatively charged hydrogenated silicon compounds, ultimately resulting in nanoparticles. researchgate.net this compound's branched structure makes it less prone to cyclization compared to linear polysilanes, a key step in the formation of ring systems that can act as precursors to these gas-phase clusters. researchgate.net
Control over process parameters is critical to suppressing particle formation. For this compound, gas-phase depletion phenomena can be effectively eliminated by adjusting temperature and pressure. acs.orgresearchgate.net A deposition regime free of gas-phase depletion has been identified at temperatures below 550 °C for pressures under 40 Torr, and at temperatures below 500 °C for pressures up to 100 Torr. acs.org This allows for the growth of smooth epitaxial silicon films without the interference of particle contamination originating from the gas phase. acs.org
| Deposition Temperature (°C) | Working Pressure (Torr) | Observed Gas-Phase Behavior | Reference |
|---|---|---|---|
| > 550 | 100 | Gas-source depletion observed | acs.orgresearchgate.net |
| 550 | < 40 | Gas-phase depletion suppressed | acs.org |
| < 500 | Up to 100 | Gas-phase depletion suppressed | acs.org |
Substrate Surface-Driven Decomposition Mechanisms and Sticking Coefficient Effects
The decomposition of this compound is not only a gas-phase phenomenon but is also significantly driven by interactions with the substrate surface. researchgate.net The mechanisms at the surface dictate the film growth rate and quality. acs.org One of the key advantages of this compound is its ability to deposit films at lower temperatures, an effect attributed in part to a higher surface sticking coefficient compared to other silanes. acs.orggelest.com The sticking coefficient, defined as the probability of a molecule adsorbing upon collision with the surface, is a critical parameter in CVD processes. researchgate.net
Theoretical studies have focused on the thermal decomposition routes of this compound, including the evolution and stabilization of intermediate radicals at the gas-substrate interface. researchgate.net The predominant intermediate in thermal CVD processes is believed to be a silylene, which is central to the substrate surface adsorption and decomposition mechanisms. acs.orggelest.com For this compound, the proposed intermediate, bis(trihydridosilyl)silylene, forms and subsequently adsorbs onto the silicon surface, leading to film growth. acs.org
The structure of the silane precursor influences the surface reaction pathways. Variations in decomposition mechanisms among different perhydridosilanes are driven by the availability of silicon atoms with bonds to three hydrogen atoms (-SiH₃ groups). acs.org The unique structure of this compound, with its central silicon atom bonded to three silyl groups, facilitates a distinct decomposition and film growth mechanism compared to its linear isomers. acs.orgnih.gov This surface-driven mechanism, initiated by the adsorption of the precursor or its intermediates, allows for epitaxial growth at significantly reduced temperatures. acs.org
| Precursor | Typical Deposition Temperature Range for Epitaxial Silicon (°C) | Key Characteristic | Reference |
|---|---|---|---|
| Lower-order Perhydridosilanes (e.g., Silane, Disilane) | 600 - 750 | Higher thermal budget required for decomposition | acs.orgresearchgate.net |
| This compound | 500 - 550 | Lower decomposition temperature, higher sticking coefficient | acs.orgresearchgate.net |
Comparative Reactivity Studies with Linear and Branched Polysilane Analogues
Comparative studies reveal significant differences in the reactivity and deposition behavior of this compound versus its linear and lower-order polysilane analogues. acs.orgnih.gov this compound exhibits a film-growth mechanism that is distinct from that of linear perhydridosilanes such as n-tetrasilane. acs.orggelest.comnih.gov This distinction leads to practical advantages, including higher growth rates at lower temperatures and a reduced likelihood of forming amorphous silicon films. acs.orgresearchgate.net
The decomposition activation energies for n-tetrasilane and this compound have been calculated to be 1.84 eV and 2.07 eV, respectively, which implies a high threshold for particle-forming gas-phase reactions for both. gelest.com However, the subsequent reaction pathways and surface interactions differ. While higher-order silanes in general are more reactive than silane or dichlorosilane (B8785471) at low temperatures, the specific isomeric structure plays a crucial role. princeton.eduresearchgate.net The branched structure of this compound is less likely to undergo cyclization, a pathway to particle formation, compared to linear polysilanes with the same number of silicon atoms. researchgate.net
Theoretical and Computational Chemistry Studies of Isotetrasilane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of isotetrasilane at the molecular level. These methods provide a detailed picture of its electronic landscape and energy characteristics.
Density Functional Theory (DFT) and Hartree-Fock Methodologies
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used quantum chemical methods to study silanes. hydrophobe.orgissr-journals.orgresearchgate.net DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and reaction energetics. researchgate.net For instance, DFT calculations have been employed to investigate the thermal decomposition routes of this compound. acs.orgresearchgate.net
The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. hydrophobe.org While HF calculations can sometimes be less accurate than DFT in predicting certain properties due to the neglect of electron correlation, they serve as a crucial starting point for more advanced correlated methods. acs.orgnih.gov Studies on silane (B1218182) dimers, for example, have shown that HF calculations can yield unbound potentials, highlighting the importance of including electron correlation effects for describing intermolecular interactions. acs.orgnih.gov
Both DFT and HF methodologies rely on the selection of a basis set, which represents the atomic orbitals. The choice of basis set, such as the Pople-style 6-31G* or the correlation-consistent cc-pVTZ, significantly impacts the accuracy of the calculated properties. issr-journals.orgresearchgate.netacs.orgnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability.
Theoretical studies have shown that the HOMO-LUMO gap can influence the reaction pathways and photochemistry of silicon hydrides. osti.govresearchgate.net For instance, in studies of cyclohexasilane, a related silicon hydride, the HOMO-LUMO gap was observed to decrease for reaction products along the simulation trajectories, indicating a change in electronic properties. osti.gov While specific HOMO-LUMO gap values for isolated this compound are not extensively detailed in the provided search results, the electron affinities of its decomposition intermediates have been calculated. The silylene intermediates from n-tetrasilane and this compound decomposition have calculated electron affinities of 1.84 and 2.07 eV, respectively, suggesting a high threshold for particle formation. acs.orggelest.com
The table below summarizes the calculated electron affinities for silylene intermediates of tetrasilane isomers.
| Silylene Intermediate | Calculated Electron Affinity (eV) |
| from n-tetrasilane | 1.84 |
| from this compound | 2.07 |
This data suggests a higher stability of the this compound-derived silylene towards capturing an electron.
Molecular Dynamics Simulations of Reaction Events and Pathways
Molecular dynamics (MD) simulations offer a way to study the time evolution of molecular systems, providing insights into reaction mechanisms, conformational changes, and transport properties. researchgate.net Reactive molecular dynamics simulations have been applied to model the polymerization and crosslinking steps of cyclic polysilanes, showing good correspondence with experimental data. researchgate.net
For this compound, theoretical studies have focused on its thermal decomposition routes, which include homolytic dissociation, 1,2-H shift, 1,3-H shift, and H₂ elimination. acs.orgresearchgate.net These studies help to understand the formation of reactive intermediates in the gas phase and on substrate surfaces during CVD processes. researchgate.net Time-dependent excited-state molecular dynamics (TDESMD) has been used to investigate the photochemistry of related silicon hydrides, revealing reaction events like dimerization and fragmentation. osti.gov
Thermodynamic and Kinetic Modeling of Decomposition and Reaction Barriers
Understanding the thermodynamics and kinetics of this compound decomposition is critical for controlling its use in materials synthesis. Theoretical studies have investigated the bond dissociation energies of Si-Si and Si-H bonds in various silanes. acs.orgresearchgate.net The lower decomposition temperature of higher-order silanes is attributed to their endothermic character and positive enthalpies of formation. researchgate.net
Computational studies have explored the mechanisms of thermal decomposition of branched silanes, including pathways like 1,2-hydrogen shift, H₂ elimination, and homolytic dissociation. researchgate.net The activation barriers for these different decomposition pathways determine the dominant reaction channels at specific temperatures. For instance, the formation of silylenes is noted to occur at temperatures around 300 °C. gelest.com
The table below presents a comparison of relevant properties of this compound and other common silicon source precursors. acs.org
| Perhydridosilane | Formula | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure (°C (Torr)) |
| Silane | SiH₄ | -112 | -185 | 20 (>760) |
| Disilane (B73854) | Si₂H₆ | -14.5 | -132 | 21.1 (2586) |
| Trisilane | Si₃H₈ | 52.9 | -117 | 0 (95.5) |
| n-tetrasilane | Si₄H₁₀ | 106 | -85 to -95 | 20 (22) |
| This compound | Si₄H₁₀ | 101 | -99 | 35 (22) |
| Neopentasilane | Si₅H₁₂ | 132–134 | <40 | 25 (15) |
This data highlights the physical properties of this compound in comparison to other silanes used in CVD processes.
Computational Prediction and Characterization of Reactive Intermediates
A significant focus of computational studies on this compound is the prediction and characterization of the reactive intermediates formed during its decomposition. acs.orgresearchgate.net Theoretical investigations suggest that the decomposition of this compound can lead to a more diverse spectrum of products compared to more symmetrical silanes. acs.orgresearchgate.net
One of the key proposed intermediates in the decomposition of this compound is bis(trihydridosilyl)silylene ((H₃Si)₂Si). gelest.com This species is suggested to be formed through a reductive elimination mechanism that also generates silane as a byproduct. gelest.com The stability of this intermediate is supported by mass spectrometry data showing a prominent fragment corresponding to (SiH₃)₂Si:. gelest.com The formation of such intermediates is crucial in explaining the observed film growth mechanisms in CVD processes using this compound. gelest.com
Conformational Analysis of Oligosilane Systems and Stereochemical Control
The study of the three-dimensional arrangement of atoms in oligosilanes and the control of their stereochemistry are critical areas of research that significantly influence the material properties of these compounds. Unlike their carbon-based counterparts, the synthesis of silicon-stereogenic silanes—molecules with a chiral silicon center—is less developed, and strategies for controlling the relative stereochemistry in oligosilanes are not yet widely established. osti.govosti.govnih.govresearchgate.net Theoretical and computational chemistry, in tandem with experimental analysis, provides essential tools for understanding the complex conformational landscapes and reaction stereochemistries of these silicon-based systems. hydrophobe.orgnih.gov
Detailed research into complex polycyclic silanes, such as siladecalins (all-silicon analogues of decalin), offers significant insights into the principles of conformational analysis and stereocontrol that are broadly applicable to oligosilanes. osti.govnih.gov Studies on cis- and trans-siladecalin diastereomers reveal highly divergent conformational profiles. osti.govosti.govnih.gov A key difference is that cis isomers can undergo simultaneous inversion of both rings, whereas trans isomers are conformationally locked and cannot. osti.gov However, computational and X-ray crystallography data suggest that the individual rings within the trans-siladecalin isomers can still contort and sample twist-boat conformations at room temperature. osti.gov
The stereochemical outcome of reactions at tetrahedral silicon centers is more complex than for carbon, with both retention and inversion of configuration being possible during nucleophilic substitution. osti.govresearchgate.net For instance, the reaction of a silicon-stereogenic chlorosilane with an achiral lithium silanide (B1217022) has been reported to proceed with inversion of stereochemistry. osti.gov Researchers have also demonstrated the ability to epimerize a cis-siladecalin isomer to the more thermodynamically stable trans isomer, likely through a pentavalent intermediate, showcasing a potential pathway for thermodynamic stereochemical control. osti.govosti.govnih.gov
Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling the molecular orbitals, energy levels, and geometries of complex oligosilanes. researchgate.nethydrophobe.org These calculations help elucidate reaction mechanisms and predict the structures and properties of various interacting systems. researchgate.nethydrophobe.org For polysilane dendrimers, conformational analysis using X-ray data has revealed that Si-Si-Si-Si dihedral angles in some complex structures are larger than those in simpler linear chains, a finding that helps explain their structural and electronic properties. mdpi.com
In the specific case of this compound, single-crystal X-ray diffraction has been used to determine its molecular structure in the solid state. researchgate.net This analysis provides precise data on bond lengths and angles, forming the foundation for more detailed computational studies on its conformational preferences and energy landscape. While extensive conformational analyses comparable to those for siladecalins are not as widely published for this compound, the fundamental principles derived from studying other oligosilane systems provide the framework for understanding its potential behavior. Theoretical studies support that the decomposition pathways of this compound, which are crucial for applications like chemical vapor deposition, are directly linked to its structure and chemical properties. gelest.comacs.org
Research Findings on Oligosilane Conformational Analysis
| Oligosilane System | Key Research Findings | Analytical Techniques Used | Citation |
|---|---|---|---|
| Siladecalins (cis and trans isomers) | Cis isomers can undergo full ring inversion, while trans isomers are conformationally locked. The trans isomer is thermodynamically more stable. Different conformations lead to distinct NMR, optical, and vibrational properties. | X-ray Crystallography, NMR Spectroscopy (29Si {1H} DEPT), Computational Modeling | osti.govosti.govnih.gov |
| Polysilane Dendrimers | Conformational analysis of X-ray data shows that Si-Si-Si-Si dihedral angles in complex, multi-core dendrimers can be larger than in simpler, single-core structures. | Single Crystal X-ray Crystallography, 29Si-NMR Spectroscopy | mdpi.com |
| Optically Active Oligosilanes | The stereochemical course (retention/inversion) of nucleophilic substitution at chiral silicon centers was confirmed by determining the absolute configuration of the resulting oligosilane product. | X-ray Diffraction | researchgate.net |
| This compound | The solid-state molecular structure has been determined, providing foundational data on bond lengths and angles. Theoretical studies link its structure to distinct chemical decomposition routes. | Single Crystal X-ray Crystallography, Theoretical Modeling | researchgate.netgelest.com |
Derivatization and Functionalization of Isotetrasilane and Its Analogues
Synthetic Approaches to Substituted Isotetrasilane Derivatives
The synthesis of substituted this compound derivatives is primarily achieved through methods that leverage the reactivity of alkali metal silanides or involve the modification of pre-functionalized polysilanes. A prominent pathway involves the use of alkali metal tris(silyl)silanides, such as lithium tris(silyl)silanide (LiSi(SiH₃)₃), which serve as potent nucleophiles. These silanides can be prepared in multigram quantities and react with various electrophiles to yield substituted isotetrasilanes. acs.org For instance, the reaction of LiSi(SiH₃)₃ with triphenylgermanium chloride (Ph₃GeCl) provides a straightforward route to the germathis compound Ph₃GeSi(SiH₃)₃. acs.orgresearchgate.net
Another approach involves the deprotonation or silyl (B83357) group cleavage of a substituted this compound to form a reactive silanide (B1217022). The reaction of heptamethyl-1-phenylthis compound ((PhMe₂Si)₃SiMe) with potassium tert-butoxide (tBuOK) in benzene (B151609) at elevated temperatures results in the formation of the corresponding potassium silanide, which can be isolated and used for further derivatization. d-nb.info This method demonstrates the synthesis of a reactive intermediate from a stable, substituted this compound precursor.
A more general, multi-step strategy for preparing trihydridosilyl-terminated polysilanes, including this compound derivatives, has also been developed. google.com This method consists of three main steps:
Preparation of a non-pyrophoric aryl-substituted polysilane.
Halogenation of the aryl-substituted polysilane to replace the aryl group with a halogen.
Reduction of the resulting halogenated polysilane to yield the final trihydridosilyl-terminated product. google.com
Furthermore, complex heteroatomic derivatives can be synthesized from halogenated isotetrasilanes. The reaction of MeSi(SiMe₂Cl)₃ with organogermanium or organotin trichlorides (RMCl₃) and a chalcogen source like lithium sulfide (B99878) (Li₂S) or lithium selenide (B1212193) (Li₂Se) yields novel bicyclic compounds with a [2.2.2]octane-like skeleton, such as MeSi(SiMe₂S)₃GeMe. acs.org
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| LiSi(SiH₃)₃ | Ph₃GeCl | Ph₃GeSi(SiH₃)₃ | acs.org |
| (PhMe₂Si)₃SiMe | tBuOK | K[Si(SiMe₂Ph)₂(SiMe)] | d-nb.info |
| Aryl-substituted polysilane | 1. Halogenating Agent 2. Reducing Agent | Trihydridosilyl-terminated polysilane | google.com |
| MeSi(SiMe₂Cl)₃ + MeGeCl₃ | Li₂S | MeSi(SiMe₂S)₃GeMe | acs.org |
Regioselective Functionalization Strategies on Polysilane Scaffolds
Regioselective functionalization involves targeting a specific site on a molecule for reaction. On branched polysilane scaffolds like this compound, this selectivity is crucial for creating well-defined structures for further use. A key strategy relies on the differential reactivity of the various bonds within the molecule.
A clear example of regioselectivity is demonstrated in the reaction of germathis compound, Ph₃GeSi(SiH₃)₃, with methyllithium (B1224462) (MeLi). acs.org When one equivalent of MeLi is added, the reaction selectively cleaves one of the peripheral Si-Si bonds, while the central Si-Si bonds and the Si-Ge bond remain intact. researchgate.net This clean reaction affords the triphenylgermyl-substituted silanide anion, Ph₃GeSi(SiH₃)₂Li, in quantitative yield. acs.orgresearchgate.net This outcome highlights the higher reactivity of the terminal SiH₃ groups' Si-H bonds towards metallation followed by Si-Si bond cleavage under these nucleophilic conditions, compared to the bonds involving the central silicon atom.
The resulting lithium silanide, Ph₃GeSi(SiH₃)₂Li, is itself a valuable synthon. researchgate.net Its targeted formation opens a pathway for subsequent reactions at the anionic silicon center, allowing for the introduction of a wide range of functional groups at a specific, pre-determined location on the polysilane scaffold. This two-step process—synthesis of a stable, complex polysilane followed by its regioselective conversion to a reactive intermediate—is a powerful strategy for building more complex and functionalized polysilane and sila-germane structures.
Stability Studies of Silicon-Germanium (Si-Ge) and Other Heteroatom Bonds in Derivatives
The stability of heteroatomic bonds within substituted this compound frameworks is a critical factor determining their viability as precursors and their potential applications. Research has focused on understanding how these bonds behave when exposed to different chemical environments, particularly nucleophilic and electrophilic reagents.
In the case of the mixed sila-germane Ph₃GeSi(SiH₃)₃, the stability of the central Si-Ge bond has been investigated. acs.org This bond exhibits notable stability towards nucleophilic attack. When treated with methyllithium (MeLi), a strong nucleophile, the Si-Ge bond remains intact. Instead, the reaction proceeds via cleavage of a peripheral Si-Si bond. researchgate.net This indicates that under these conditions, the Si-Si bond is the more reactive site.
Conversely, the Si-Ge bond shows lower stability when subjected to electrophilic or reductive conditions. The reaction of Ph₃GeSi(SiH₃)₃ with triflic acid (CF₃SO₃H) followed by a reducing agent (iBu₂AlH) to achieve dephenylation is much less selective. researchgate.net This process leads to the formation of the desired Ph/H-germasilanes, but it is accompanied by significant amounts of products resulting from the cleavage of the Si-Ge bond. researchgate.net This demonstrates that the Si-Ge linkage is more susceptible to scission under these electrophilic/reductive conditions than under nucleophilic attack.
The stability of group 14 hydrides generally decreases down the group. libretexts.orglibretexts.org Similarly, the strength of double and triple bonds involving heavier group 14 elements is weaker than their carbon analogues. libretexts.orguni-wuppertal.de In complex molecules like the bicyclic chalcogenides MeSi(SiMe₂E)₃MR (where E = S, Se, Te; M = Si, Ge, Sn), the stability of the framework is sufficient to allow for their isolation and characterization, indicating robust Si-E and M-E bonds within the cage structure. acs.org
| Reagent/Condition | Observed Reaction | Si-Ge Bond Stability | Reference |
|---|---|---|---|
| MeLi (Nucleophile) | Selective cleavage of a peripheral Si-Si bond | Stable | acs.orgresearchgate.net |
| CF₃SO₃H / iBu₂AlH (Electrophile/Reduction) | Mixture of desired product and Si-Ge scission products | Unstable | researchgate.net |
Exploration of Novel Mixed Sila-Germanes and Hydrides
The development of novel mixed silicon-germanium hydrides is driven by their potential as single-source precursors for the chemical vapor deposition of binary Si-Ge alloys. acs.org The this compound framework provides a versatile platform for synthesizing such molecules with a precise arrangement of silicon and germanium atoms.
A significant achievement in this area is the synthesis and full characterization of the germathis compound Ph₃GeSi(SiH₃)₃. acs.org This compound was successfully synthesized on a multigram scale from the reaction of LiSi(SiH₃)₃ with Ph₃GeCl. researchgate.net It was isolated as colorless, moderately air-stable crystals. acs.org Its structure was confirmed through multinuclear NMR spectroscopy and high-resolution mass spectrometry. acs.org
Beyond this specific example, there is broader exploration into sila-germane hydrides. The entire family of (H₃Ge)ₓSiH₄₋ₓ (where x = 1–4) has been prepared and isolated through the reaction of H₃GeK with silyl triflates. acs.org Other synthetic routes to mixed Si/Ge hydrides, such as the hydrolysis of magnesium-silicon-germanium alloys or silent electric discharges on SiH₄/GeH₄ mixtures, typically yield complex product mixtures from which individual species have not been isolated in a pure state. acs.orgresearchgate.net
The synthesis of complex cage compounds like MeSi(SiMe₂Se)₃GeMe further illustrates the exploration of novel mixed sila-germanes, incorporating additional heteroatoms into the molecular skeleton. acs.org These efforts expand the library of available Si-Ge compounds and allow for detailed studies of their structural and chemical properties.
| Compound | Property | Value | Reference |
|---|---|---|---|
| Ph₃GeSi(SiH₃)₃ | Melting Point | 108 °C | acs.org |
| ²⁹Si NMR (C₆D₆) | δ -90.4 (SiH₃), -151.2 (SiSi₃Ge) ppm | acs.org | |
| ¹H NMR (C₆D₆) | δ 7.5 (m, o-C₆H₅), 7.1 (m, m,p-C₆H₅), 3.53 (s, SiH₃) | acs.org | |
| HRMS [M]⁺ | Calcd: 426.0170, Found: 426.0170 | acs.org |
Applications of Isotetrasilane in Advanced Materials Science
Chemical Vapor Deposition (CVD) of Silicon-Based Films
Isotetrasilane is a valuable precursor for Chemical Vapor Deposition (CVD), a process central to the manufacturing of integrated circuits and solar cells. gelest.comnih.gov Its primary advantage lies in its ability to decompose and lead to the deposition of epitaxial silicon (e-Si) at significantly reduced temperatures and with higher growth rates compared to lower-order perhydridosilanes. acs.orggelest.com The branched structure of this compound is believed to contribute to a lower decomposition temperature and a higher surface sticking coefficient, which are advantageous for CVD processes. gelest.com Theoretical and empirical studies support the role of this compound in enabling a distinct film-growth mechanism that inhibits undesirable gas-phase reactions, potentially reducing particle formation in the reaction zone. acs.orggelest.com
A key application of this compound is in the low-temperature growth of epitaxial silicon films. Research has demonstrated that this compound can yield high-quality e-Si films in the temperature range of 500–550 °C. acs.orggelest.comresearchgate.net This is substantially lower than the 600–750 °C range typically reported for CVD processes using lower-order silanes. gelest.comresearchgate.net This reduction in the thermal budget is critical for advanced semiconductor device fabrication, helping to preserve the integrity of complex, multi-layered structures. mdpi.com Branched silanes like this compound undergo deposition at lower temperatures than their linear counterparts, with practical deposition rates achievable at temperatures as low as 450 °C. gelest.comgelest.com
The growth rate kinetics of e-Si using this compound are complex and exhibit two different mechanisms depending on the process conditions. gelest.comresearchgate.net One mechanism is a faster growth process that is susceptible to gas-source depletion at temperatures as low as 550 °C and a working pressure of 100 Torr. acs.orggelest.comresearchgate.net The second is a gas-phase depletion-free process characterized by relatively slower, yet stable, growth rates. gelest.comresearchgate.net For instance, at 550 °C and 600 °C, depletion-free growth rates of 13 nm/min and 43 nm/min have been reported, respectively. gelest.comresearchgate.net In some experiments conducted between 500-550 °C and 10-100 Torr, constant growth rates of 10 nm/min were achieved. acs.orggelest.com Optimization of the deposition process involves balancing temperature, pressure, and precursor flow to select the desired growth regime, thereby controlling film thickness and quality.
Table 1: Growth Rate Kinetics of this compound in e-Si CVD
| Deposition Temperature (°C) | Working Pressure (Torr) | Growth Rate (nm/min) | Growth Mechanism |
|---|---|---|---|
| 550 | 100 | > 13 | Faster process, subject to gas-source depletion. acs.orggelest.comresearchgate.net |
| 550 | < 100 | 13 | Depletion-free process. gelest.comresearchgate.net |
| 600 | < 100 | 43 | Depletion-free process. gelest.comresearchgate.net |
Gas-source depletion is a phenomenon where the precursor is consumed by gas-phase reactions before it can reach the substrate surface, leading to non-uniform film growth and particle formation. acs.orggelest.com With this compound, this depletion becomes significant at temperatures of 550 °C and pressures of 100 Torr. acs.orgresearchgate.net The primary strategy to suppress these undesirable gas-phase reactions is to operate at lower temperatures and lower partial pressures. acs.org By carefully controlling the process conditions, it is possible to favor a surface-reaction-driven growth mechanism over gas-phase decomposition. acs.orggelest.com Under conditions where gas-phase depletion is suppressed, it is suggested that bis(trihydridosilyl)silylene is the likely deposition intermediate that effectively adsorbs on the substrate surface to form the epitaxial film. acs.orggelest.comnih.govacs.org
This compound is an effective precursor for the deposition of strained silicon films, which are essential for enhancing carrier mobility in high-performance transistors. acs.orggelest.commks.com By introducing other elements into the silicon lattice, controlled strain can be engineered. mks.comprinceton.edu this compound has been successfully used as the silicon source in CVD processes to grow both compressively strained silicon germanium (e-SiGe) and tensile-strained silicon carbon (e-SiC) films at low temperatures (500–550 °C). acs.orggelest.com Research has demonstrated the incorporation of high concentrations of germanium (up to 37 atom %) and substitutional carbon (up to 2.4 atom %) into the silicon matrix using this compound in conjunction with germane (B1219785) (GeH₄) or methylsilane (CH₃SiH₃) as the respective dopant sources. acs.org The ability to achieve these high doping levels at reduced temperatures is a significant advantage offered by the this compound precursor. acs.org
Table 2: Deposition of Strained Epitaxial Films Using this compound at 500-550 °C
| Film Type | Strain Type | Co-precursor | Maximum Dopant Incorporation |
|---|---|---|---|
| e-SiGe | Compressive | Germane (GeH₄) | up to 37% Ge. acs.org |
Volatile higher silanes, including this compound, are effective low-temperature precursors for depositing amorphous hydrogenated silicon (a-Si:H) films. gelest.comgelest.comcymitquimica.com These films are critical materials for applications such as solar cells and thin-film transistors. psu.edumdpi.com The use of this compound allows for a shift in the deposition process from crystalline or microcrystalline structures toward amorphous silicon, depending on the deposition conditions. cymitquimica.com The lower energy barrier for the dissociative adsorption of hydrogen atoms from branched silanes like this compound significantly reduces the thermal budget required for deposition compared to silane (B1218182) (SiH₄). gelest.comgelest.com This makes it a suitable precursor for fabricating a-Si:H on temperature-sensitive substrates. gelest.com
This compound is identified as a perhydridosilane precursor for the deposition of silicon nitride (SiNₓ) thin films via methods like CVD and Atomic Layer Deposition (ALD). gelest.comgelest.comsiadmi.com SiNₓ films are widely used in the semiconductor industry as passivation layers, etch stop layers, and dielectrics due to their excellent physical and electrical properties. researchgate.net Perhydridosilane precursors like this compound are favored for requiring low activation energy to react with a nitrogen source, such as ammonia, to yield high-purity SiNₓ without necessarily needing plasma activation. gelest.com
Furthermore, the demonstrated success of using this compound for carbon-doped silicon (e-SiC) deposition suggests its utility as a silicon source for carbon-incorporated silicon nitride (SiNₓ(C)) films. acs.org These SiNₓ(C) films are of increasing interest as low-k dielectric materials, which are needed to reduce parasitic capacitance in advanced interconnects. google.com By combining this compound with appropriate nitrogen and carbon sources, it is possible to deposit SiNₓ(C) films with tailored properties for specific microelectronic applications. researchgate.netgoogle.com
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SiH(SiH₃)₃ |
| Silane | SiH₄ |
| Disilane (B73854) | Si₂H₆ |
| Germane | GeH₄ |
| Methylsilane | CH₃SiH₃ |
| Silicon Nitride | SiNₓ |
| Carbon-Incorporated Silicon Nitride | SiNₓ(C) |
| Silicon Germanium | SiGe |
| Silicon Carbon | SiC |
| Amorphous Hydrogenated Silicon | a-Si:H |
| bis(trihydridosilyl)silylene | ((H₃Si)₂Si) |
Growth Rate Kinetics and Optimization
Precursor for Amorphous Hydrogenated Silicon (a-Si:H) Films
Colloidal Synthesis of Silicon Nanostructures
The synthesis of silicon nanostructures in a colloidal solution offers numerous advantages, including scalability and control over the resulting material's properties. This compound has proven to be a particularly effective precursor in these processes.
Silicon Nanorod Growth via Solution-Liquid-Solid (SLS) Methodologies
The Solution-Liquid-Solid (SLS) method is a prominent technique for the synthesis of one-dimensional nanostructures like nanorods and nanowires. nih.gov In this process, a low-melting-point metal nanoparticle acts as a catalyst, absorbing the silicon precursor from a high-boiling-point solvent. nih.gov As the precursor decomposes on the catalyst surface, the silicon atoms dissolve into the metal droplet. Once the droplet becomes supersaturated with silicon, the excess silicon precipitates out, forming a crystalline nanorod.
This compound has been successfully employed as a silicon source in the SLS synthesis of silicon nanorods. acs.orgx-mol.comresearchgate.net Studies have shown that this compound can be used to grow silicon nanorods at significantly lower temperatures compared to more conventional precursors. acs.orgx-mol.com For instance, research has demonstrated the growth of short silicon nanorods (less than 50 nm in length) at temperatures as low as 200°C using a tin (Sn) seeded SLS method with precursors like cyclohexasilane, and similar low-temperature potential is recognized for this compound. berkeley.eduacs.org Another approach utilized gallium (Ga) as a catalyst, enabling the growth of silicon nanowires at approximately 200°C, a reduction of over 200°C from previous methods. berkeley.eduacs.org
Table 1: Comparison of Precursors for SLS Growth of Silicon Nanostructures
| Precursor | Catalyst | Growth Temperature (°C) | Resulting Nanostructure | Reference |
|---|---|---|---|---|
| This compound | Tin (Sn) | ~320-380 | Silicon Nanorods | amazonaws.com |
| Trisilane | Gallium (Ga) | ~200 | Silicon Nanowires | berkeley.eduacs.org |
| Cyclohexasilane | Tin (Sn) | 200 | Silicon Nanorods | acs.orgx-mol.com |
| Neopentasilane | Tin (Sn) | ~320-380 | Silicon Nanorods | amazonaws.com |
Silicon Nanocrystal Formation
Beyond one-dimensional nanorods, this compound is also implicated in the formation of zero-dimensional silicon nanocrystals (SiNCs). While specific studies focusing solely on this compound for SiNC synthesis are part of a broader investigation into various polysilane hydrides, the principles of precursor decomposition in high-boiling-point solvents are similar. researchgate.net The thermal decomposition of these precursors leads to the nucleation and growth of SiNCs. researchgate.net The reactivity of the silane precursor is a key factor in determining the conditions required for nanocrystal formation. acs.orgx-mol.com For example, cyclohexasilane, a related liquid precursor, has been used to synthesize colloidal SiNCs with high photoluminescence quantum yields. osti.gov
Influence of Precursor Reactivity on Nanostructure Growth Temperature
The reactivity of the silicon precursor is a critical determinant of the temperature required for nanostructure growth. acs.orgx-mol.com Generally, higher-order silanes, including branched isomers like this compound, exhibit higher reactivity and decompose at lower temperatures compared to smaller silanes like monosilane or disilane. researchgate.net This increased reactivity is attributed to the lower bond dissociation energy of the Si-Si bonds in the larger molecules. amazonaws.com
Studies comparing various polysilane hydrides, including this compound, neopentasilane, and cyclohexasilane, have confirmed this trend. acs.orgx-mol.com It was found that these precursors enable lower growth temperatures for silicon nanorods in solution than previously used silane reactants. acs.orgx-mol.com Specifically, this compound was observed to produce silicon nanorods at temperatures around 320°C, while more reactive precursors like cyclohexasilane could facilitate growth at temperatures as low as 200°C. acs.orgx-mol.comamazonaws.com This ability to lower the synthesis temperature is a significant advantage, as it reduces energy consumption and can be more compatible with other materials and processes in device fabrication. berkeley.edu
Table 2: Decomposition Temperatures for Various Silane Precursors
| Precursor | Number of Si Atoms | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| Trisilane | 3 | >340 | amazonaws.com |
| This compound | 4 | ~320 | amazonaws.com |
| Neopentasilane | 5 | ~320 | amazonaws.com |
| Cyclohexasilane | 6 | 200 | acs.orgx-mol.com |
Role in Inorganic Polymer Precursor Chemistry
This compound also serves as a valuable building block in the synthesis of inorganic polymers, particularly polysilanes, which possess unique electronic and optical properties.
Formation of Polysilanes with Extended Sigma-Conjugation Systems
Polysilanes are polymers with a backbone consisting entirely of silicon atoms. wikipedia.org A key feature of these materials is σ-conjugation, the delocalization of electrons along the Si-Si sigma bonds in the polymer chain. pbworks.commdpi.com This delocalization leads to interesting electronic properties, including strong absorption in the UV region. wikipedia.org
This compound can be used to synthesize polysilanes through processes like dehydrogenative coupling. wikipedia.org This method involves the catalytic removal of hydrogen from silanes to form Si-Si bonds. wikipedia.org While traditional methods like Wurtz-type coupling of dichlorosilanes have been used, they often require harsh conditions. wikipedia.org Dehydrogenative coupling offers a potentially milder route to polysilanes. The branched structure of this compound can influence the architecture of the resulting polymer, potentially leading to branched or hyperbranched polysilanes with unique three-dimensional structures and properties. mdpi.com
Precursor for Silicon-Containing Polymers and Hybrid Materials
The utility of this compound extends to its role as a precursor for a broader range of silicon-containing polymers and hybrid organic-inorganic materials. orcid.org Its reactivity allows it to be incorporated into various polymer structures, imparting the desirable properties of silicon, such as thermal stability and unique electronic characteristics. For instance, this compound can be used in chemical vapor deposition (CVD) processes to create epitaxial silicon thin films at lower temperatures than traditional silicon sources. gelest.comacs.org This has significant implications for the fabrication of advanced electronic devices. gelest.com Furthermore, the functionalization of silicon hydrides like this compound allows for their integration into hybrid materials, where the inorganic silicon component is chemically bonded to an organic polymer, creating materials with a combination of properties from both classes. gelest.com
Challenges and Future Directions in Isotetrasilane Research
Optimization of Existing Synthetic Routes for Industrial Relevance
The transition of isotetrasilane from a laboratory curiosity to a viable industrial precursor hinges on the development of safe, scalable, and cost-effective synthetic routes. A significant challenge has been the handling of pyrophoric intermediates and byproducts often associated with silane (B1218182) chemistry.
A practical and scalable synthesis for this compound has been demonstrated, addressing several industrial relevance concerns. acs.orgresearchgate.net This method focuses on generating a stable, non-pyrophoric intermediate, tris(trichlorosilyl)silane, in high purity and yield. acs.orgresearchgate.net The synthesis of this key intermediate is based on the cleavage reaction of tetrakis(trichlorosilyl)silane. acs.org Although the yields for this step are in the range of 65–75%, the non-pyrophoric and stable nature of tris(trichlorosilyl)silane makes it suitable for larger-scale production. acs.org
The subsequent reduction of tris(trichlorosilyl)silane to this compound is a critical step. acs.org To enhance safety and simplify handling, diisobutylaluminum hydride (DIBAL-H) is preferred over reagents like lithium aluminum hydride. acs.orggelest.com The use of lithium aluminum hydride can generate small quantities of highly pyrophoric lower silanes, posing significant safety risks in an industrial setting. acs.orggelest.com The reduction is performed in a high-boiling point solvent, which facilitates the separation of the more volatile this compound product. acs.orggelest.com For large-scale industrial preparation, a controlled system is essential due to the pyrophoric nature of this compound and potential byproducts. acs.orggelest.com This includes features like double-gasketed stainless steel-jacketed reactors and venting through an oxidizing scrubber with a flash-back preventer to ensure safe operation. gelest.com
The table below summarizes the key aspects of this optimized synthetic approach for industrial relevance.
| Step | Reactant/Intermediate | Key Features for Industrial Relevance |
| Intermediate Synthesis | Tris(trichlorosilyl)silane | Stable, non-pyrophoric intermediate, acceptable yields (65-75%). acs.orgresearchgate.net |
| Reduction | Diisobutylaluminum hydride (DIBAL-H) | Preferred reductant to avoid generation of pyrophoric lower silanes. acs.orggelest.com |
| Purification | Distillation from high-boiling solvent | Allows for effective separation of the volatile this compound product. acs.orggelest.com |
| Safety Systems | Controlled, closed systems with scrubbers | Essential for handling the pyrophoric nature of the final product and byproducts. gelest.com |
Development of Novel, Simpler, and More Efficient Synthesis Variants
While optimization of existing routes is crucial for immediate industrial application, the long-term goal is the development of fundamentally new, simpler, and more efficient synthetic methods for this compound and related polysilanes. dtic.mil There is a recognized need to move beyond complex, multi-step procedures and hazardous reagents. researchgate.netresearchgate.net
Research into novel synthetic pathways for polysilanes, which could be adapted for this compound, includes several promising approaches:
Low-Temperature Reductive Coupling: Utilizing ultrasound in the reductive coupling of dichlorosilanes with sodium at low temperatures can produce polymers with low polydispersity, offering better control over the molecular structure compared to traditional thermal coupling methods. dtic.milacs.org
Ring-Opening Polymerization (ROP): This technique has been successfully applied to strained cyclic polysilanes, particularly those with small substituents. dtic.milacs.org It offers a pathway to polymers with active end groups, which can be used to create block and graft copolymers. dtic.mil
Dehydrogenative Coupling: Catalytic dehydrocoupling reactions present a route to forming Si-Si bonds and are being investigated for the synthesis of polysilazanes and other silicon-containing polymers. acs.orgauckland.ac.nz
Magnesium and Lewis Acid Reduction: The reduction of dichlorosilanes using magnesium metal in the presence of a Lewis acid like FeCl₂ or ZnCl₂ has been shown to be a practical method for synthesizing various polysilanes at room temperature. scirp.org
A novel method for the selective synthesis of alkali metal silanides, specifically MSi(SiH₃)₃ (where M = Li, Na, or K), has been developed, which allows for the straightforward preparation of this compound derivatives in multigram quantities. acs.org Furthermore, a general synthesis for producing gram-scale quantities of this compound involves the reduction of perhalogenated this compound, ClSi(SiCl₃)₃, using a stoichiometric excess of diisobutylaluminum hydride (DIBAL-H) at ice-bath temperatures, followed by distillation. nih.gov These developments represent significant strides towards simpler and more accessible lab-scale and potentially industrial-scale syntheses. researchgate.netresearchgate.net
Further Elucidation of Complex Gas-Phase and Surface Reaction Mechanisms
A deep understanding of the decomposition pathways of this compound is critical for controlling film growth in applications like chemical vapor deposition (CVD). The mechanisms are complex, involving both gas-phase reactions and interactions with the substrate surface. gelest.comacs.org
This compound exhibits a distinct film-growth mechanism compared to linear perhydridosilanes with four or fewer silicon atoms. acs.orgnih.gov A key proposed decomposition pathway involves the reductive elimination of a silane (SiH₄) molecule from this compound to form a highly reactive intermediate, bis(trihydridosilyl)silylene ((H₃Si)₂Si:). acs.orggelest.com This intermediate is believed to be the primary species responsible for the deposition of epitaxial silicon films. gelest.com This proposed mechanism is supported by mass spectrometry data, where the fragment corresponding to bis(trihydridosilyl)silylene (m/z 90) is observed with high intensity, indicating its stability. gelest.com
This decomposition route offers potential advantages over those of lower-order silanes. Theoretical and experimental studies suggest that the formation of bis(trihydridosilyl)silylene as the key intermediate can lead to:
Lower Deposition Temperatures: this compound enables the deposition of epitaxial silicon films at temperatures between 500–550 °C, which is significantly lower than the 600–750 °C range required for smaller silanes. acs.orggelest.comresearchgate.net
Reduced Particle Formation: The specific decomposition pathway may inhibit undesirable gas-phase reactions that lead to the formation of nanoparticles, a common issue in silane-based CVD processes. gelest.com
The general pyrolysis of silanes is known to proceed through a series of reactions that include Si-Si bond formation and hydrogen elimination, leading to higher-order silanes. researchgate.net However, the unique branched structure of this compound leads to the distinct reductive elimination pathway. Further research is needed to fully validate this proposed mechanism and to understand the kinetics of the elementary reaction steps, both in the gas phase and on various substrate surfaces. acs.orgethz.ch This includes investigating the influence of process parameters like temperature, pressure, and carrier gases on the decomposition pathways and the resulting film properties. acs.orggelest.com
| Precursor | Proposed Intermediate | Key Feature of Mechanism |
| This compound | Bis(trihydridosilyl)silylene ((H₃Si)₂Si:) | Reductive elimination of silane (SiH₄). acs.orggelest.com |
| Linear Silanes (e.g., Silane, Disilane) | Silylene (SiH₂), Silyl (B83357) (H₃Si•) | Homolytic cleavage, SiH₂ insertion. gelest.comacs.org |
Exploration of New Application Areas in Microelectronics and Nanotechnology
The unique properties of this compound, particularly its lower decomposition temperature, make it a highly promising precursor for advanced applications in microelectronics and nanotechnology.
In the realm of nanotechnology , this compound is being explored as a precursor for the synthesis of silicon nanomaterials. Specifically, it has been used in the solution-liquid-solid (SLS) synthesis of silicon nanorods. researchgate.net In this method, the decomposition of this compound, catalyzed by metal nanoparticles, leads to the growth of one-dimensional silicon nanostructures. researchgate.net The reactivity of the precursor is a key factor in these syntheses, and higher-order silanes like this compound are often more reactive than smaller silane molecules. researchgate.net Silicon nanowires and nanorods are of great interest for a variety of applications, including photovoltaics, nanoelectronics, and sensors, due to their unique electronic and optical properties. researchgate.net
The potential for this compound to be used in other areas, such as a precursor for silicon nitride ceramics or as a component in high-energy materials, remains an open area for future research. acs.org
Advancements in Computational Modeling for Predictive Chemistry and Materials Design
Computational modeling is becoming an indispensable tool for accelerating the development and application of new materials like this compound. By simulating molecular properties and reaction dynamics, researchers can predict behavior and guide experimental efforts, saving time and resources.
Predictive Chemistry: Density Functional Theory (DFT) is a powerful computational method used to predict the properties of silane molecules. For instance, DFT calculations have been employed to predict the ²⁹Si NMR chemical shifts of various silanes, including isomers of tetrasilane. acs.org While systematic errors can occur, these computational approaches provide valuable insights into the electronic structure of these molecules, aiding in their characterization. acs.org Computational studies are also crucial for understanding reaction mechanisms. For example, quantum chemical calculations can be used to investigate the thermodynamics and kinetics of proposed decomposition pathways, such as the reductive elimination of silane from this compound, helping to validate proposed mechanisms. cam.ac.ukosti.gov
Materials Design and Process Simulation: In the context of materials deposition, computational models are being developed to simulate the entire CVD process. This involves combining models for gas-phase chemistry, surface reactions, and fluid dynamics. rsc.orgrsc.org Techniques like kinetic Monte Carlo (kMC) are used to simulate the adsorption, diffusion, and reaction of precursor fragments on the substrate surface, predicting the growth rate and morphology of the resulting film. rsc.orgrsc.org These in silico experiments allow for the rapid screening of different precursors and process conditions to optimize film quality. rsc.org
Furthermore, machine learning (ML) methods are emerging as a powerful tool for working with the large datasets generated by both experiments and simulations. tandfonline.com ML models can be trained to predict the performance of different silane molecules as adhesion promoters or to optimize CVD process parameters, accelerating the discovery and implementation of new silane-based technologies. tandfonline.com
The synergy between advanced computational modeling and experimental research holds the key to overcoming many of the current challenges in this compound chemistry and will be instrumental in designing new materials and processes for future technological applications.
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